(S)-Dtb-Spiropap

Asymmetric Catalysis Process Chemistry Pharmaceutical Intermediates

Bidentate ligands often fail under process conditions due to Ir-dihydride deactivation. (S)-DTB-SpiroPAP's tridentate P,N,N architecture prevents this degradation pathway, ensuring sustained catalytic productivity. • >99% ee at S/C 30,000 - validated at 30-kg scale in Montelukast intermediate synthesis • TON up to 4,550,000 for β-aryl-β-ketoester hydrogenation; applicable to statin building blocks • Proven across Rivastigmine, Crizotinib, and diverse chiral alcohol API intermediates

Molecular Formula C51H63N2P
Molecular Weight 735.0 g/mol
Cat. No. B15382308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Dtb-Spiropap
Molecular FormulaC51H63N2P
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m0/s1
InChIKeyNVZSJGBGNHNBSQ-XHIZWQFQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-DTB-SpiroPAP Technical Overview


(S)-DTB-SpiroPAP (CAS: 1415636-82-6), chemically defined as (S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(pyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral tridentate P,N,N ligand belonging to the SpiroPAP (spiro pyridine–aminophosphine) family. It possesses a rigid spirobiindane backbone and sterically demanding 3,5-di-tert-butylphenyl groups on the phosphorus atom . When complexed with iridium, it forms the highly efficient and stable Ir-(S)-SpiroPAP catalyst, which is primarily employed in industrial and academic asymmetric hydrogenation reactions [1]. This ligand's design is a direct evolution from the earlier SpiroAP ligand, incorporating a coordinating pyridine moiety to enforce a tridentate binding mode [2].

Workflow Asymmetric Hydrogenation
Selection Chiral tridentate P,N,N ligand
Use Context Industrial ketone and ketoester hydrogenation

(S)-DTB-SpiroPAP Irreplaceability


Attempting to substitute (S)-DTB-SpiroPAP with other chiral ligands such as BINAP, Josiphos, or even the structurally similar SpiroAP is likely to result in significant loss of catalytic productivity, reduced enantioselectivity, or catalyst deactivation under process conditions. The critical differentiator lies in the ligand's unique tridentate P,N,N architecture, which is engineered to prevent the formation of inactive iridium dihydride species—a known degradation pathway for bidentate analogs like SpiroAP [1]. Furthermore, the steric and electronic properties of the 3,5-di-tert-butylphenyl phosphine and the spirocyclic backbone create a chiral environment that is not replicated by other privileged scaffolds such as BINAP or ferrocenyl-based ligands, which often show inferior turnover numbers (TON) and substrate scope in head-to-head process evaluations [2].

Architecture mismatch
Bidentate analogs may form inactive iridium hydride species, limiting catalyst lifetime.
Steric environment not replicated
BINAP and Josiphos scaffolds may not reproduce the spirocyclic chiral pocket for ketone substrates.
Catalytic productivity gap
Alternative ligands may exhibit lower turnover numbers and reduced substrate scope in process evaluations.

(S)-DTB-SpiroPAP Comparative Performance


Productivity: SpiroPAP vs. BINAP

In a direct process-scale comparison for the asymmetric hydrogenation of ketone 4, a key intermediate in the synthesis of Montelukast Sodium, the Ir/SpiroPAP catalyst demonstrated a six-fold increase in productivity (S/C ratio) compared to the benchmark Ru-BINAP-DAIPEN catalyst system, while also improving enantioselectivity by 2.6% ee [1].

Productivity: SpiroPAP vs BINAP
Head-to-head
S/C 30,000 vs 5,000
Supports catalyst loading reduction in process chemistry
30 °C, 20 atm H2, EtOH, 30 kg
Asymmetric Catalysis Process Chemistry Pharmaceutical Intermediates

Enantioselectivity: SpiroPAP vs. BINAP

In the same process-scale Montelukast intermediate hydrogenation, the Ir/SpiroPAP catalyst provided a product with 99.5% enantiomeric excess (ee), which is a notable improvement over the 96.9% ee achieved by the Ru-BINAP-DAIPEN system under its optimal conditions [1].

Enantioselectivity: SpiroPAP vs BINAP
Head-to-head
99.5% ee vs 96.9% ee
Reported ee gain may reduce downstream enrichment steps
30 °C, 20 atm H2, EtOH, 30 kg
Asymmetric Catalysis Process Chemistry Pharmaceutical Intermediates

Turnover Number: SpiroPAP vs. SpiroAP

The introduction of the tridentate SpiroPAP ligand, from which (S)-DTB-SpiroPAP is derived, was a direct response to the instability of its bidentate predecessor, SpiroAP. The SpiroPAP architecture delivers a 100-fold increase in maximum Turnover Number (TON) for the benchmark hydrogenation of acetophenone compared to SpiroAP [1].

Turnover Number: SpiroPAP vs SpiroAP
Class-level
TON 1,000,000 vs 10,000
Reported TON increase supports high-volume industrial use
Acetophenone, 0.0001 mmol% cat., 50 atm H2
Asymmetric Catalysis Catalyst Stability Ligand Design

Process Viability: SpiroPAP vs. Ru/Ir Catalysts

Prior to the development of the Ir/SpiroPAP process for the Montelukast intermediate, evaluations of several ruthenium- and iridium-based catalyst systems had failed to provide an efficient large-scale solution for the hydrogenation of ketone 4, often leading to over-reduction or poor selectivity [1]. In contrast, the Ir/SpiroPAP system was successfully developed into a robust, 30-kg scale process at S/C = 30,000 and 99.5% ee, while also enabling a comprehensive impurity profile study that characterized and controlled five process-related impurities [1].

Process Viability: SpiroPAP vs Ru/Ir
Reported
Robust 30-kg scale vs over-reduction
Supports industrial viability for complex ketone substrates
Ketone 4, 30 °C, 20 atm H2
Asymmetric Catalysis Process Chemistry Pharmaceutical Intermediates

(S)-DTB-SpiroPAP Applications


Large-Scale API Ketone Hydrogenation

This scenario involves the reduction of prochiral ketones to chiral alcohols in the synthesis of blockbuster pharmaceuticals. The evidence from the 30-kg scale synthesis of a Montelukast intermediate [1] demonstrates the Ir/(S)-DTB-SpiroPAP catalyst's capacity to operate at extremely low catalyst loadings (S/C = 30,000), providing >99% ee. This makes it a prime candidate for cost-sensitive, high-volume API manufacturing steps where both high productivity and enantiopurity are non-negotiable.

β-Ketoester Asymmetric Hydrogenation

(S)-DTB-SpiroPAP is a key component of the Ir-SpiroPAP catalyst, which has been established as an exceptionally efficient system for the asymmetric hydrogenation of β-aryl-β-ketoesters. The catalyst achieves outstanding enantioselectivities (up to 99.9% ee) and catalyst productivity (TONs up to 4,550,000) for this specific class of substrates [2]. This application is particularly relevant for the synthesis of chiral building blocks used in statin drugs and other bioactive molecules [3].

Chiral Pharmaceutical Synthesis

Beyond the Montelukast example, the Ir-SpiroPAP catalyst family, which includes the complex of (S)-DTB-SpiroPAP, has been successfully employed in the enantioselective synthesis of other chiral pharmaceuticals such as Rivastigmine and Crizotinib [2]. This broad applicability across diverse drug scaffolds validates its selection for medicinal chemistry programs seeking a robust and high-performing asymmetric hydrogenation methodology for late-stage functionalization or key intermediate synthesis.

Application
Selection Property
Validation Focus
API Ketone Hydrogenation
High productivity tridentate P,N,N ligand
Substrate-dependent ee and catalyst loading
β-Ketoester Hydrogenation
High enantioselectivity and TON profile
Substrate scope for β-aryl-β-ketoesters
Chiral Pharmaceutical Synthesis
Broad scaffold applicability for asymmetric hydrogenation
Late-stage functionalization compatibility

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